
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
Overview
Description
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS: 6312-82-9) is a halogenated aromatic aldehyde with the molecular formula C₉H₉IO₃ and a molecular weight of 292.07 g/mol. Its structure features an aldehyde group (-CHO) at position 1, an ethoxy group (-OCH₂CH₃) at position 3, a hydroxyl group (-OH) at position 4, and an iodine atom at position 5 on the benzene ring . Key physical properties include a boiling point of 318°C at 760 mmHg, a density of 1.801 g/cm³, and a flash point of 146.1°C . This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research due to its reactive aldehyde group and halogen substituents .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions:
- Oxidation: Can be oxidized to form carboxylic acids.
- Reduction: The aldehyde group can be reduced to yield alcohol derivatives.
- Substitution Reactions: The iodine atom can be replaced with other functional groups, enabling the creation of diverse compounds.
Biology
In biological research, this compound is used to investigate enzyme mechanisms and metabolic pathways. It may act as an inhibitor or substrate in biochemical assays, providing insights into enzyme activity and interactions within metabolic networks.
Medicine
This compound is explored in drug discovery for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals. The compound's structural features may influence its pharmacological activity, making it an interesting subject for medicinal chemistry research.
Industrial Applications
This compound finds utility in the production of dyes and pigments due to its chromophoric properties. Additionally, it can be employed in the synthesis of agrochemicals and other industrial chemicals where specific reactivity is desired.
Case Studies and Research Findings
Research has demonstrated that this compound exhibits notable biological activities. For instance, studies have indicated its potential role as an enzyme inhibitor in metabolic pathways, highlighting its importance in biochemical research. Furthermore, its application in drug discovery has led to promising findings regarding its interaction with specific receptors and enzymes .
Mechanism of Action
The mechanism by which 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.
Receptors: The compound may bind to receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde with analogous halogenated benzaldehyde derivatives:
Structural and Functional Differences
- Substituent Position and Reactivity : The iodine atom at position 5 in this compound enhances electrophilic substitution reactivity compared to chloro analogs like 3-Chlorobenzaldehyde, making it more suitable for cross-coupling reactions .
- Polarity and Solubility: The ethoxy and hydroxyl groups increase polarity relative to non-hydroxylated analogs (e.g., 4-Iodobenzaldehyde oxime), improving solubility in polar solvents like methanol and water .
Research and Application Insights
- Pharmaceutical Intermediates : this compound serves as a precursor in antiviral and anticancer drug synthesis, leveraging its iodine for radioimaging applications .
- Materials Science : Derivatives with dual iodine atoms (e.g., 3-Ethoxy-5-iodo-4-((4-iodobenzyl)oxy)benzaldehyde) are explored for liquid crystal and OLED materials due to their high molecular weight and stability .
Biological Activity
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is an organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₉IO₃
- Molecular Weight : 292.07 g/mol
- Melting Point : Approximately 137–138 °C
- Appearance : Colorless powder
The compound features a benzaldehyde group, an ethoxy substituent, a hydroxy group, and an iodine atom at the 5-position of the aromatic ring.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Starting Material : 3-Ethoxy-4-hydroxybenzaldehyde.
- Reagents : N-iodosuccinimide (NIS) is commonly used for iodination.
- Reaction Conditions : The reaction is generally conducted in acetonitrile at room temperature for several hours.
- Purification : The product is purified using flash chromatography.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
Anticancer Properties
Studies suggest that this compound possesses anticancer activities , particularly against various cancer cell lines. For instance, it has demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with low IC50 values (as low as 9 nM) while showing minimal effects on non-cancerous cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor , specifically targeting enzymes involved in cancer progression and inflammation pathways, such as NF-κB and STAT-3 .
Antimicrobial Activity
Preliminary studies have shown that this compound may exhibit antimicrobial properties , making it a candidate for further exploration in treating infections caused by resistant bacteria.
The mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Interaction : By binding to active sites of enzymes, it inhibits their activity, thereby blocking substrate access.
- Modulation of Signaling Pathways : It may influence key signaling pathways associated with inflammation and cancer cell survival.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde, and how can purity be optimized?
- Methodology :
- Direct iodination : Start with 3-ethoxy-4-hydroxybenzaldehyde and use iodine monochloride (ICl) in acetic acid under controlled temperature (40–50°C). Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane (1:3) .
- Alternative pathway : Modify vanillin derivatives by sequential etherification and iodination. For example, protect the hydroxyl group with ethyl bromide, followed by electrophilic aromatic iodination using N-iodosuccinimide (NIS) in DMF .
- Purity optimization : Recrystallize from ethanol/water (70:30) to achieve >98% purity (melting point validation: 138–140°C) .
Q. How can structural characterization be performed to distinguish this compound from its isomers?
- Methodology :
- NMR analysis : Compare -NMR signals for substituent positions. For example, the aldehyde proton (~10 ppm) and methoxy/ethoxy groups (δ 3.8–4.2 ppm). The iodine atom’s electron-withdrawing effect shifts aromatic protons downfield .
- Mass spectrometry : Confirm molecular ion peak at m/z 278.045 (CHIO) via high-resolution ESI-MS .
- FT-IR : Identify O-H (3400–3200 cm), aldehyde C=O (1700 cm), and C-I (500–600 cm) stretches .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved in studies of iodinated benzaldehydes?
- Methodology :
- Dynamic effects analysis : Assess temperature-dependent NMR to identify conformational changes or hydrogen bonding influencing splitting patterns .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data. For example, iodine’s anisotropic effects may cause unexpected shifts .
- Cross-validation : Compare with analogous compounds (e.g., 5-Iodovanillin, CAS 5438-36-8) to isolate iodine-specific effects .
Q. What strategies mitigate iodine loss during high-temperature reactions involving this compound?
- Methodology :
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative deiodination .
- Catalytic stabilization : Add KI (10 mol%) to suppress iodine elimination via equilibrium control .
- Low-temperature alternatives : Use microwave-assisted synthesis (50–80°C) to reduce thermal degradation .
Q. How does the electronic nature of substituents (ethoxy, hydroxy, iodo) influence the reactivity of this aldehyde in condensation reactions?
- Methodology :
- Hammett analysis : Compare reaction rates with substituent σ values. The electron-donating ethoxy group (+R effect) activates the ring, while iodine’s -I effect deactivates specific positions .
- Kinetic studies : Track aldehyde reactivity in Knoevenagel condensations using UV-Vis spectroscopy. Iodine’s steric bulk may slow nucleophilic attack .
Q. Data Contradiction & Validation
Q. How to address discrepancies in reported melting points for this compound derivatives?
- Methodology :
- Phase purity verification : Perform DSC analysis to detect polymorphs or solvates. For example, hydrate formation may lower observed melting points .
- Interlab comparison : Replicate synthesis using protocols from independent studies (e.g., CAS 6312-82-9 vs. 428483-80-1) and standardize drying conditions .
Q. What analytical techniques confirm the absence of deiodinated byproducts in final products?
- Methodology :
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate and identify deiodinated species (e.g., 3-Ethoxy-4-hydroxybenzaldehyde, m/z 166.06) .
- Iodine-specific tests : Employ ICP-MS to quantify iodine content (expected: ~45.7% w/w) .
Application-Oriented Questions
Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., isoxazolines or benzimidazoles)?
- Methodology :
- Cyclocondensation : React with hydroxylamine hydrochloride to form isoxazoline derivatives. Optimize pH (4–5) to favor 5-membered ring closure .
- Benzimidazole synthesis : Condense with o-phenylenediamine in DMF at 120°C under N, using NaSO as a catalyst .
Q. Stability & Storage
Q. What are the optimal storage conditions to prevent aldehyde oxidation or iodine leaching?
- Methodology :
Properties
IUPAC Name |
3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAHCDLEWJKPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285118 | |
Record name | 3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-82-9 | |
Record name | 6312-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethoxy-4-hydroxy-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.